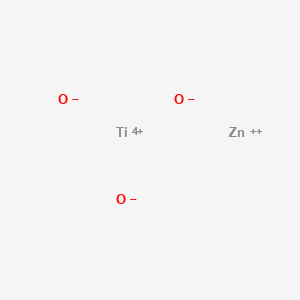
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-, commonly known as Ethiodized oil, is a contrast agent used in radiographic imaging. It is a yellowish, oily liquid that is insoluble in water but soluble in organic solvents. Ethiodized oil is commonly used in diagnostic procedures such as computed tomography (CT) scans, magnetic resonance imaging (MRI), and lymphography.
Aplicaciones Científicas De Investigación
Ethiodized oil is commonly used as a contrast agent in radiographic imaging. It is used in diagnostic procedures such as Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)- scans, MRI, and lymphography. Ethiodized oil is also used in research studies to investigate the biodistribution and pharmacokinetics of various drugs and nanoparticles. It has been shown to enhance the delivery of drugs and nanoparticles to tumors, making it a promising tool in cancer research.
Mecanismo De Acción
Ethiodized oil works by absorbing X-rays and other forms of radiation, which allows the organs and tissues to be visualized during radiographic imaging. It is also thought to enhance the delivery of drugs and nanoparticles to tumors by increasing their permeability and retention in the tumor tissue.
Efectos Bioquímicos Y Fisiológicos
Ethiodized oil has been shown to have low toxicity and is generally well-tolerated by patients. It is metabolized in the liver and excreted in the bile. Ethiodized oil has been shown to induce mild inflammation and fibrosis in the liver, but these effects are generally reversible.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethiodized oil is a useful tool in radiographic imaging and drug delivery research. It has low toxicity and is generally well-tolerated by patients. However, it is important to note that Ethiodized oil is not suitable for all types of radiographic imaging and may not be effective in all types of tumors.
Direcciones Futuras
There are several future directions for the use of Ethiodized oil in research. One area of interest is the development of new imaging techniques that can better visualize tumors and other tissues. Another area of interest is the use of Ethiodized oil in combination with other drugs or nanoparticles to enhance their delivery to tumors. Additionally, there is ongoing research into the use of Ethiodized oil as a therapeutic agent for the treatment of liver cancer and other types of tumors.
Métodos De Síntesis
Ethiodized oil is synthesized by reacting 3-(N-ethylacetamido)-2,4,6-triiodophenol with acetic anhydride in the presence of a catalyst. The reaction results in the formation of Ethiodized oil, which is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
Número CAS |
13080-22-3 |
|---|---|
Nombre del producto |
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)- |
Fórmula molecular |
C12H12I3NO4 |
Peso molecular |
614.94 g/mol |
Nombre IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C12H12I3NO4/c1-3-16(6(2)17)11-7(13)4-8(14)12(10(11)15)20-5-9(18)19/h4H,3,5H2,1-2H3,(H,18,19) |
Clave InChI |
RKPZPYBAPOBEOT-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
SMILES canónico |
CCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Otros números CAS |
13080-22-3 |
Sinónimos |
[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)










